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Early Clinical Trial Data for TP-1287: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

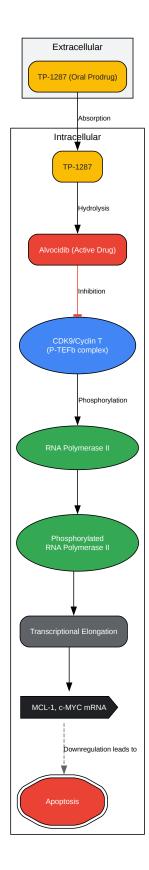
TP-1287 is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Alvocidib has demonstrated preclinical and clinical activity in various malignancies. **TP-1287** is being developed to provide a more convenient oral dosing schedule and potentially improve the therapeutic index of alvocidib. This document provides a technical summary of the available early clinical trial data for **TP-1287**, focusing on the Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study (NCT03604783) in patients with advanced solid tumors.[1][3][4]

Core Mechanism of Action

TP-1287 is enzymatically hydrolyzed to its active form, alvocidib.[2] Alvocidib competitively binds to the ATP-binding site of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation. [1][5] This leads to a global suppression of transcription, with a particularly strong effect on genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2] The downregulation of these critical survival proteins is believed to be the primary mechanism of TP-1287's anti-tumor activity.[2]



Signaling Pathway



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Caption: Mechanism of action of TP-1287.

Clinical Trial Design (NCT03604783)

The Phase 1 study of **TP-1287** was designed as a two-part, open-label trial for patients with advanced solid tumors.[3][6]

Part 1: Dose Escalation

- Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of TP-1287.[3][6]
- Design: A standard 3+3 dose-escalation design.[7]
- Patient Population: Patients with advanced metastatic or progressive solid tumors who are refractory to or intolerant of standard therapies.[6]
- Dosing: Doses ranged from 1 mg once daily (QD) to 11 mg twice daily (BID) across 7 cohorts.[7]

Part 2: Dose Expansion

- Objective: To evaluate the preliminary anti-tumor activity of TP-1287 at the RP2D.[3][5]
- Patient Population: Patients with specific sarcoma subtypes, including Ewing sarcoma, dedifferentiated liposarcoma, and synovial sarcoma. [5][8]
- Dosing: The RP2D was established at 11 mg BID on a continuous 28-day cycle.

Quantitative Data Summary Pharmacokinetics (Dose-Escalation Phase)

Pharmacokinetic analysis from the first six cohorts of the dose-escalation phase demonstrated a near-linear increase in plasma Cmax and AUC with increasing doses of **TP-1287**.[7]



Cohort	Dose	Cmax (ng/mL)	AUC (ng*h/mL)
1-5	1 mg QD up to <11 mg BID	Data not fully reported	Data not fully reported
6	Not specified	80	499.3
7	11 mg BID	Data not fully reported	Data not fully reported

Table 1: Summary of Pharmacokinetic Parameters for **TP-1287**.[7]

Clinical Benefit (Dose-Escalation Phase)

Preliminary efficacy data from the dose-escalation phase showed signs of clinical activity in heavily pretreated patients.[9]

Tumor Type	Best Response	Duration of Treatment
Sarcoma	Partial Response	15+ cycles
Renal Cell Carcinoma	Stable Disease	7+ cycles
Bladder Cancer	Stable Disease	6 and 8 cycles

Table 2: Clinical Benefit Observed in the Dose-Escalation Phase.[9]

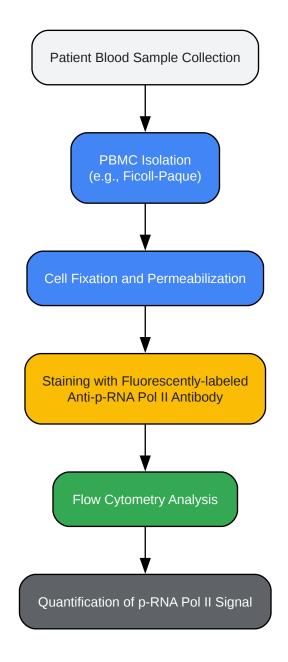
In the overall evaluable patient population from this phase, 48% (13 of 27) experienced a best response of stable disease, and one patient had a partial response.[9] Furthermore, 44% (12 of 27) of patients remained on treatment for more than four cycles.[9]

Experimental Protocols Pharmacodynamic Assessment of CDK9 Inhibition

A key pharmacodynamic endpoint in the Phase 1 trial was the assessment of target engagement, measured by the reduction of phosphorylated RNA Polymerase II (p-RNA Pol II) in peripheral blood mononuclear cells (PBMCs).[7]

Experimental Workflow:





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Caption: Workflow for p-RNA Pol II pharmacodynamic analysis.

Methodology: While the specific proprietary protocol used in the clinical trial is not publicly available, a general methodology for assessing intracellular phosphoprotein levels by flow cytometry involves the following steps:

 Sample Collection and Processing: Whole blood samples are collected from patients at specified time points. PBMCs are then isolated using density gradient centrifugation (e.g., with Ficoll-Paque).



- Fixation and Permeabilization: The isolated PBMCs are treated with a fixation buffer (e.g., paraformaldehyde-based) to preserve the cellular state, followed by a permeabilization buffer (e.g., methanol or saponin-based) to allow antibodies to access intracellular targets.
- Antibody Staining: The permeabilized cells are incubated with a fluorescently conjugated monoclonal antibody specific for the phosphorylated serine 2 residue of the RNA Polymerase II C-terminal domain.[10]
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the anti-p-RNA Pol II antibody is measured for each cell, providing a quantitative assessment of the level of the target phosphoprotein.
- Data Analysis: The mean fluorescence intensity (MFI) of the p-RNA Pol II signal is calculated for each sample and compared across different time points and dose levels to determine the extent of target inhibition by TP-1287.

The results from the Phase 1 study indicated a dose-dependent reduction in p-RNA Pol II in PBMCs, confirming target engagement of **TP-1287**.[7]

Safety and Tolerability

The safety profile of **TP-1287** in the dose-escalation phase was reported to be tolerable.[9] The most frequently observed Grade 3 adverse event was anemia, which was deemed unrelated to the study drug in two patients.[7] Other Grade 3 and one Grade 4 adverse events were considered unlikely related or unrelated to **TP-1287**.[7]

Conclusion

The early clinical data from the Phase 1 study of **TP-1287** demonstrate a manageable safety profile, predictable pharmacokinetics, and evidence of target engagement and clinical activity in a heavily pretreated patient population with advanced solid tumors. The establishment of a recommended Phase 2 dose has allowed for further investigation in dose-expansion cohorts, particularly in sarcoma subtypes. These findings support the continued development of **TP-1287** as a potential oral therapeutic option for cancers dependent on transcriptional regulation by CDK9. Further results from the dose-expansion phase are anticipated to provide a more comprehensive understanding of the efficacy of **TP-1287** in specific tumor types.



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